REACTION_CXSMILES
|
[CH2:1]([C:3]([C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13](OS(C(F)(F)F)(=O)=O)=[CH:14]2)=[CH:9][CH:8]=1)([OH:6])[CH2:4][CH3:5])[CH3:2].CCN(CC)CC.[C]=[O:33].C[CH2:35][O:36][CH2:37]C>CO.CS(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P([C-]2C=CC=C2)C2C=CC=CC=2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:35][O:36][C:37]([C:13]1[CH:12]=[CH:11][C:10]2[C:15](=[CH:16][C:7]([C:3]([CH2:4][CH3:5])([OH:6])[CH2:1][CH3:2])=[CH:8][CH:9]=2)[CH:14]=1)=[O:33] |f:6.7.8,9.10.11,^3:31|
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Name
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trifluoromethanesulfonic acid 7-(1-ethyl-1-hydroxypropyl)naphthalen-2-yl ester
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Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)C(CC)(O)C1=CC=C2C=CC(=CC2=C1)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[C]=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0.062 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)[C-]1C=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Treat
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Type
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WASH
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Details
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wash the resulting solution with brine (4×50 mL)
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Type
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WASH
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Details
|
Add EtOAc (100 mL), wash the organic layer with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over Na2SO4
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Type
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FILTRATION
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Details
|
filter
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Type
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CONCENTRATION
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Details
|
concentrate the filtrate
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Type
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CUSTOM
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Details
|
Purify by silica gel radial chromatography (5:95 to 15:85 EtOAc:hex)
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=CC(=CC=C2C=C1)C(CC)(O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |